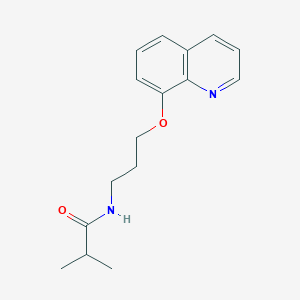

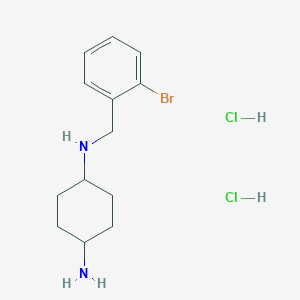

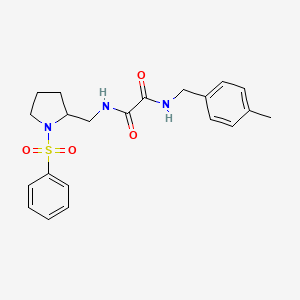

![molecular formula C23H28BNO4 B2746837 Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate CAS No. 2377587-35-2](/img/structure/B2746837.png)

Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate” is a chemical compound with the molecular formula C19H23BN2O4 . It belongs to the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Aromatic Cyclic Structures, Amides, Boronic Acids, Boronic Acid Esters, and Carbamate .

Molecular Structure Analysis

The molecular weight of this compound is 354.21 . The SMILES string representation of the molecule isCC1(C)OB(OC1(C)C)C1=CC(NC(=O)OCC2=CC=CC=C2)=CN=C1 . This provides a textual representation of the compound’s structure.

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate serves as a precursor or intermediate in various catalytic and organic synthesis processes. For instance, its application in the field of catalysis is demonstrated through the highly active Au(I) catalyzed intramolecular hydrofunctionalization of allenes, facilitating the synthesis of complex nitrogen, oxygen, and carbon-containing heterocycles with high selectivity and efficiency. This process underscores the compound's utility in enabling the formation of piperidine derivatives through hydroamination, as well as oxygen heterocycles through hydroalkoxylation, and tetrahydrocarbazoles through hydroarylation under mild conditions (Zhang et al., 2006).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, this compound is utilized in the synthesis of novel materials with potential applications ranging from molecular imprinting to electronic devices. For example, its role in creating functional monomers for molecular imprinting signifies advances in selective binding and sensing technologies. Such applications are critical for developing sensors and extraction materials with high specificity and affinity for target molecules (Lübke et al., 2000).

Organic Electronics

Moreover, derivatives of benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate have found application in the synthesis of organic electronic materials. The creation of conjugated polymers through palladium-catalyzed Suzuki coupling methods highlights its significance in fabricating organic light-emitting diodes (OLEDs) and other electronic devices, where such polymers serve as key components for electronic and photonic functionalities (Grigoras & Antonoaia, 2005).

Propiedades

IUPAC Name |

benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BNO4/c1-22(2)23(3,4)29-24(28-22)19-11-10-17-13-20(14-18(17)12-19)25-21(26)27-15-16-8-6-5-7-9-16/h5-12,20H,13-15H2,1-4H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDHFKWPUOIEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(C3)NC(=O)OCC4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

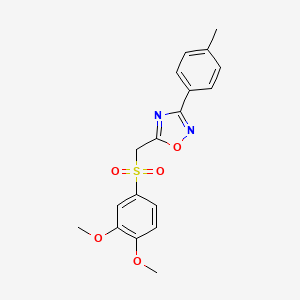

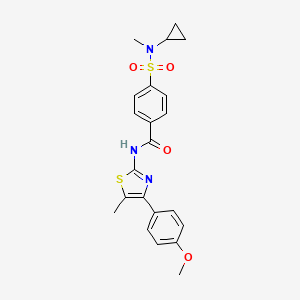

![1-methyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746754.png)

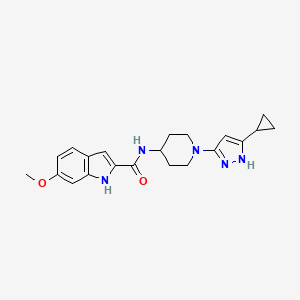

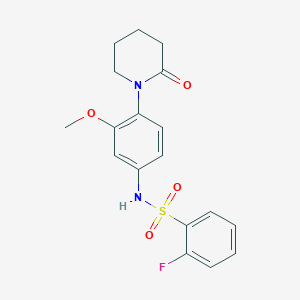

![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)

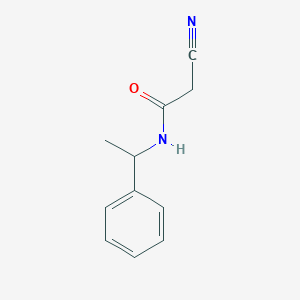

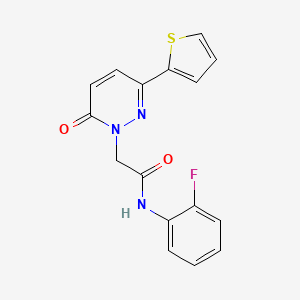

![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)